molecular formula C23H20N2OS B11344281 2-(naphthalen-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(naphthalen-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11344281
M. Wt: 372.5 g/mol
InChI Key: NMVZXUXKECXXMQ-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is an organic compound that features a naphthalene ring, a phenyl-thiazole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Naphthalene Derivative Preparation: The naphthalene derivative can be prepared through Friedel-Crafts acylation or alkylation reactions.

    Coupling Reaction: The final step involves coupling the naphthalene derivative with the thiazole derivative using an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(naphthalen-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiazole ring, which is known for its bioactivity. Research in this area could lead to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The combination of the naphthalene and thiazole moieties might interact with biological targets in unique ways, offering therapeutic benefits.

Industry

In materials science, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system.

Mechanism of Action

The mechanism by which 2-(naphthalen-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The naphthalene ring could intercalate with DNA, while the thiazole ring might bind to specific protein sites, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)-N-[2-(2-thiazol-4-yl)ethyl]acetamide: Lacks the phenyl group on the thiazole ring.

    2-(Naphthalen-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide: Has a benzamide group instead of an acetamide group.

Uniqueness

2-(Naphthalen-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to the combination of the naphthalene and phenyl-thiazole moieties, which can confer distinct electronic and steric properties. This uniqueness can lead to specific interactions in biological systems or unique properties in materials science applications.

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C23H20N2OS/c26-22(15-19-11-6-10-17-7-4-5-12-21(17)19)24-14-13-20-16-27-23(25-20)18-8-2-1-3-9-18/h1-12,16H,13-15H2,(H,24,26)

InChI Key

NMVZXUXKECXXMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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